molecular formula C10H14N2O2S B1430515 Methyl 2-amino-4-cyclopentyl-1,3-thiazole-5-carboxylate CAS No. 1461705-01-0

Methyl 2-amino-4-cyclopentyl-1,3-thiazole-5-carboxylate

Cat. No.: B1430515
CAS No.: 1461705-01-0
M. Wt: 226.3 g/mol
InChI Key: IECJHQIWEWZCJR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-cyclopentyl-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with cyclopentanone in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography are also common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-cyclopentyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted thiazole derivatives .

Scientific Research Applications

Methyl 2-amino-4-cyclopentyl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-cyclopentyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-p-tolylthiazole-5-carboxylate
  • 2-Amino-4-phenylthiazole-5-carboxylate
  • 2-Amino-4-methylthiazole-5-carboxylate

Uniqueness

Methyl 2-amino-4-cyclopentyl-1,3-thiazole-5-carboxylate is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development .

Biological Activity

Methyl 2-amino-4-cyclopentyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential applications in antimicrobial, antifungal, and anticancer therapies. Below, we explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique cyclopentyl group that contributes to its distinct steric and electronic properties. This structure enhances its reactivity and biological activity compared to other thiazole derivatives. The compound can be synthesized through various organic reactions, making it a versatile building block in medicinal chemistry.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a variety of bacterial and fungal strains. The compound functions by inhibiting the synthesis of bacterial cell walls, which leads to cell death. In vitro studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli at low concentrations.

2. Antifungal Activity

The compound also shows antifungal effects, particularly against strains like Candida albicans. The mechanism involves disrupting the integrity of fungal cell membranes, which results in increased permeability and ultimately cell lysis. This property has implications for developing treatments for fungal infections that are resistant to current antifungal agents.

3. Anticancer Properties

This compound has been investigated for its anticancer potential. Studies reveal that it can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and pancreatic (PANC-1) cancer cells. The compound appears to induce apoptosis through mechanisms involving DNA damage and modulation of key signaling pathways related to cell survival .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesMechanism of ActionReference
AntimicrobialStaphylococcus aureus, E. coliInhibition of cell wall synthesis
AntifungalCandida albicansDisruption of cell membrane integrity
AnticancerMDA-MB-231, PANC-1Induction of apoptosis via DNA damage

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound is known to inhibit enzymes involved in critical cellular processes, such as topoisomerase II, which is essential for DNA replication and repair. By interfering with this enzyme's function, the compound induces double-strand breaks in DNA, leading to cell death in cancer cells.
  • Receptor Modulation : It may also interact with various receptors and signaling pathways that regulate cell growth and survival. This modulation can enhance the sensitivity of cancer cells to other therapeutic agents .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Anticancer Study : A study evaluating the compound's effect on breast cancer cells showed a significant reduction in cell viability at concentrations as low as 10 µM. The study highlighted a dose-dependent response where higher concentrations led to increased apoptosis markers such as cleaved caspase-3 .
  • Antimicrobial Efficacy : In another study assessing antimicrobial properties, this compound demonstrated potent activity against drug-resistant bacterial strains, suggesting potential as a novel therapeutic agent in treating resistant infections.

Properties

IUPAC Name

methyl 2-amino-4-cyclopentyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-14-9(13)8-7(12-10(11)15-8)6-4-2-3-5-6/h6H,2-5H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECJHQIWEWZCJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(S1)N)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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